N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide
Description
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N'-hydroxy-2,3-dihydro-1H-indene-5-carboximidamide |
InChI |
InChI=1S/C10H12N2O/c11-10(12-13)9-5-4-7-2-1-3-8(7)6-9/h4-6,13H,1-3H2,(H2,11,12) |
InChI Key |
CMCVQNUHDDRFEB-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Biological Activity
N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug discovery.
Structural Characteristics
The compound features a bicyclic structure that includes an indene moiety fused with a carboximidamide functional group. Its molecular formula is , which contributes to its diverse chemical reactivity and biological profiles. The presence of the carboximidamide group is particularly noteworthy as it can influence the compound's interaction with biological targets, enhancing its potential as a lead compound in drug development.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to a range of biological effects. For instance, compounds with similar structures have shown effects on nitric oxide (NO) synthesis and modulation of cardiovascular responses, suggesting that N'-hydroxy derivatives may also exhibit these properties .
Antimicrobial Properties
Compounds within the indene class have been explored for their antimicrobial properties. Preliminary investigations suggest that derivatives may exhibit activity against various bacterial strains, potentially positioning this compound as a candidate for further antimicrobial studies .
Case Studies and Research Findings
A systematic review of related compounds has yielded valuable insights into structure-activity relationships (SAR) that could be applicable to this compound:
| Compound | Activity | Concentration | Effect |
|---|---|---|---|
| (±)-25 | Antitumor | 10 μM | 55% reduction in viability |
| Indene Derivative A | Antimicrobial | Varies | Effective against Gram-positive bacteria |
| Indene Derivative B | Cardiovascular | Varies | Modulates NO synthesis |
These findings underscore the importance of further exploration into the biological activities of this compound.
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical parameters for N'-Hydroxy-2,3-dihydro-1H-indene-5-carboximidamide and related compounds:
Notes:
- Polarity and Solubility: The N'-hydroxy and carboximidamide groups enhance polarity compared to non-polar analogs like 5-Chloro-1-Oxo-2,3-Dihydroindene-2-Carboxylate. This likely improves aqueous solubility, critical for bioavailability .
- Pharmacological Implications: The cathinone derivative (C₂₁H₂₃NO) shares the dihydroindene backbone but exhibits stimulant properties due to its β-keto-pyrrolidine group, unlike the carboximidamide derivatives .
Analytical Differentiation
Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential to distinguish these compounds. For example:
- HRMS: The molecular ion peak for this compound (theoretical m/z 178.19) would differ significantly from the cathinone derivative (m/z 305.41) .
- ¹H NMR: The N'-hydroxy group in carboximidamide derivatives produces distinct proton signals (e.g., broad singlet at δ 9–10 ppm) absent in non-hydroxylated analogs .
Research Findings and Limitations
Gaps in Data
- Direct pharmacological or toxicological data for this compound are absent in the provided evidence.
- Solubility and stability metrics for carboximidamide derivatives require further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
